ASP-4058
Description
Overview of Sphingosine (B13886) 1-Phosphate Receptor Signaling in Biological Systems
S1P receptor signaling is integral to the regulation of several key biological systems, including the cardiovascular, immune, and nervous systems. nih.govjci.org The specific roles of S1P receptors are determined by their cellular and temporal expression patterns. nih.gov For instance, S1P1, S1P2, and S1P3 are broadly expressed, while S1P4 and S1P5 exhibit more restricted expression patterns. nih.gov
In the immune system, S1P1 is a crucial regulator of lymphocyte trafficking, controlling the egress of T and B cells from secondary lymphoid organs into the circulation. nih.govmdpi.comjci.orgacs.org This process is mediated by the S1P gradient between lymphoid tissues (low S1P) and blood/lymph (high S1P). mdpi.comjci.org S1P5 is predominantly found on oligodendrocytes in the brain and spleen, and it regulates the egress of natural killer (NK) cells from bone marrow and spleen into the blood. mdpi.com
In the cardiovascular system, S1P signaling contributes to vascular development, stability, and tone. nih.govnih.govphysiology.org S1P1 and S1P3 are the primary S1P receptors expressed on endothelial cells and are involved in promoting endothelial barrier function and regulating vascular permeability. nih.govnih.govphysiology.org S1P2 and S1P3 are present in vascular smooth muscle cells and influence vascular tone. physiology.org
The nervous system also expresses S1P receptors on various cell types, including neurons, astrocytes, and oligodendrocytes. mdpi.comjci.org S1P signaling in the central nervous system (CNS) is implicated in neurogenesis and may have therapeutic implications for neurological disorders. mdpi.comjci.org
The Therapeutic Significance of Sphingosine 1-Phosphate Receptor Agonism
Modulating S1P receptor activity has emerged as a significant therapeutic strategy for various diseases, particularly those involving immune dysregulation and inflammation. nih.govmdpi.comjci.orgpnas.org Agonism of S1P receptors, particularly S1P1, can lead to the internalization and degradation of the receptor on lymphocytes, effectively sequestering these cells in lymphoid tissues and reducing their numbers in peripheral blood. acs.orgyoutube.com This reduction in circulating lymphocytes can limit inflammatory cell migration into affected tissues, offering a therapeutic benefit in autoimmune diseases. acs.orgyoutube.com
Fingolimod (B1672674), a non-selective S1P receptor agonist, was the first oral drug approved for relapsing forms of multiple sclerosis (MS), demonstrating the therapeutic potential of targeting S1P receptors. plos.orgguidetomalariapharmacology.org The success of fingolimod has spurred the development of next-generation S1P receptor modulators with improved selectivity profiles aimed at enhancing efficacy and potentially mitigating off-target effects. youtube.comnih.govbiomolther.org
Beyond autoimmune disorders, S1P receptor agonism is being investigated for its potential in other conditions, including abnormal vascular pathologies and chronic arterial wall inflammation. guidetomalariapharmacology.orgpatsnap.comresearchgate.net
Introduction to ASP-4058 as a Next-Generation Selective Agonist
This compound is a novel, orally active small molecule identified as a next-generation sphingosine 1-phosphate receptor agonist. plos.orgguidetomalariapharmacology.orgmedchemexpress.comguidetopharmacology.org It has been characterized as a selective agonist for S1P receptors 1 and 5 (S1P1 and S1P5) over other S1P receptor subtypes (S1P2, S1P3, and S1P4) in in vitro assays. plos.orgguidetomalariapharmacology.orgpatsnap.comnih.gov This selectivity profile distinguishes it from earlier non-selective agonists like fingolimod. plos.orgguidetomalariapharmacology.org
The development of selective S1P1 and S1P5 agonists like this compound aims to leverage the therapeutic benefits associated with S1P1 modulation, primarily the sequestration of lymphocytes, while potentially reducing the activation of other S1P receptor subtypes that may be linked to undesirable effects. plos.orgyoutube.comnih.gov Research into this compound has explored its pharmacological profile and potential therapeutic applications in various disease models. plos.orgpatsnap.comresearchgate.netmedchemexpress.com
Key Properties of this compound
| Property | Description |
| Compound Class | Synthetic organic molecule |
| Receptor Agonism | Selective agonist for S1P1 and S1P5 receptors |
| Administration | Orally active |
| Selectivity | Preferential activation of S1P1 and S1P5 over S1P2, S1P3, S1P4 in vitro |
| PubChem CID | 16755142 (likely as hydrochloride salt) guidetomalariapharmacology.orgcenmed.comuni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N4O2/c1-9(18(20,21)22)30-15-5-3-11(6-12(15)19(23,24)25)17-28-16(29-31-17)10-2-4-13-14(7-10)27-8-26-13/h2-9H,1H3,(H,26,27)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNXCJPSMWKXHO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952565-91-2 | |
| Record name | ASP-4058 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952565912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASP-4058 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11819 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ASP-4058 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01J7526K2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Findings on Asp 4058
Receptor Binding and Functional Selectivity Studies
This compound's primary mechanism of action is through its interaction with the S1P receptor family, a class of five G protein-coupled receptors (GPCRs) designated S1P1 through S1P5. nih.gov These receptors are crucial in regulating a multitude of physiological processes.
This compound demonstrates high selectivity as an agonist for the S1P1 and S1P5 receptor subtypes. nih.govplos.orgmedchemexpress.com This selectivity is a key feature that distinguishes it from first-generation, non-selective S1P receptor modulators like fingolimod. guidetopharmacology.orgnih.gov The compound was developed as a potent agonist for these specific receptors, which are involved in regulating lymphocyte trafficking and potentially other cellular functions. nih.govplos.org
A defining characteristic of this compound is its preferential activation of S1P1 and S1P5 over the S1P2, S1P3, and S1P4 receptor subtypes. nih.govplos.org In vitro functional assays have confirmed that this compound has significantly lower agonistic activity at S1P2, S1P3, and S1P4. plos.org This selective activation profile is considered advantageous, as activation of S1P2 and S1P3 has been linked to certain undesirable effects. nih.gov
The functional activity of this compound at S1P receptors has been quantified using in vitro guanosine (B1672433) 5′-O-(3-thiotriphosphate) (GTPγS) binding assays. nih.govplos.org These assays measure the activation of G proteins coupled to the receptors, providing a direct assessment of agonist-induced receptor activation. In these assays, this compound demonstrated potent agonistic effects on human S1P1 and S1P5 receptors while showing substantially weaker activity on S1P2, S1P3, and S1P4. plos.org
The table below summarizes the agonistic activity of this compound on human S1P receptor subtypes as determined by GTPγS binding assays. plos.org
| Receptor Subtype | EC50 (nM) | Emax (%) |
| hS1P1 | 0.44 | 100 |
| hS1P2 | >1000 | 18 |
| hS1P3 | 2200 | 25 |
| hS1P4 | 1200 | 48 |
| hS1P5 | 0.28 | 97 |
EC50: Half-maximal effective concentration. Emax: Maximum effect relative to the natural ligand S1P.
In Vitro Cellular and Molecular Effects
The selective S1P1/S1P5 agonism of this compound translates into specific effects at the cellular and molecular level, particularly in vascular endothelial cells.
In studies using human retinal microvascular endothelial cells (HRMECs), this compound has been shown to counteract key pathological processes associated with ocular vascular diseases. nih.gov HRMECs are a critical component of the blood-retinal barrier and are used in vitro to model conditions like diabetic retinopathy. cellbiologics.netnih.gov this compound demonstrated a high affinity for HRMECs, which express S1P1 receptors. nih.gov The compound effectively inhibited vascular endothelial growth factor (VEGF)-induced proliferation of these cells in a concentration-dependent manner. nih.gov Furthermore, this compound suppressed VEGF-induced hyperpermeability in HRMECs, suggesting it helps to maintain the integrity of endothelial barrier function. nih.gov
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis. mdpi.com Research has shown that this compound can modulate the production of VEGF. nih.gov In an in vivo model of retinal vein occlusion, administration of this compound led to the suppression of VEGF production in the eye. nih.gov This finding suggests that part of this compound's therapeutic potential in vasoproliferative eye diseases may stem from its ability to reduce the expression of this key pro-angiogenic and pro-permeability factor. nih.govnih.gov
Effects on Endothelial Barrier Function and Permeability
This compound has demonstrated a significant capacity to enhance endothelial cell barrier integrity and reduce vascular permeability in preclinical in vitro studies. patsnap.com The compound's mechanism of action is linked to its role as an S1P1 receptor agonist, a receptor known to be expressed in the endothelial cells of arterial walls. patsnap.com
In studies utilizing human retinal microvascular endothelial cells (HRMECs), this compound was shown to inhibit hyperpermeability induced by vascular endothelial growth factor (VEGF). patsnap.com Furthermore, its effect on the physical barrier was quantified using a Transwell system, where this compound significantly reduced the leakage of fluorescein (B123965) isothiocyanate-dextran (FITC-dextran) across an endothelial cell monolayer. patsnap.com This suggests that this compound directly promotes the tightness of endothelial junctions. patsnap.com In animal models of retinal vein occlusion, administration of this compound led to a dose-dependent suppression of intraretinal edema, further corroborating its effect on vascular leakage. patsnap.com
| Model System | Endpoint Measured | Observed Effect of this compound | Reference |
|---|---|---|---|
| Endothelial Monolayer (in vitro) | FITC-Dextran Leakage | Significantly Reduced | patsnap.com |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | VEGF-Induced Hyperpermeability | Inhibited | patsnap.com |
| Rat Model of Retinal Vein Occlusion | Intraretinal Edema | Dose-dependently Suppressed | patsnap.com |
Influence on Macrophage Transmigration Across Endothelial Monolayers
In addition to strengthening the endothelial barrier, this compound has been found to actively suppress the migration of immune cells across this barrier. patsnap.com Chronic inflammation, characterized by the infiltration of macrophages, is a feature of certain vascular wall pathologies. patsnap.com Preclinical research shows that this compound can interfere with this process. patsnap.com
Using an in vitro Transwell system, investigators observed that this compound suppressed the migration of macrophages across an endothelial cell monolayer. patsnap.com This effect was also noted in animal models of intracranial aneurysms, where the compound was found to reduce macrophage infiltration into the lesion sites. patsnap.com This suggests that by acting as an S1P1 agonist, this compound can modulate the inflammatory component of vascular diseases by blocking the transmigration of macrophages. patsnap.com
| Model Type | Description | Observed Effect of this compound | Reference |
|---|---|---|---|
| In Vitro | Migration of macrophages across an endothelial cell monolayer (Transwell system) | Suppressed | patsnap.com |
| In Vivo | Macrophage infiltration in a rat model of intracranial aneurysm | Reduced | patsnap.com |
Lymphocyte Modulation in Cellular Systems
A primary pharmacological effect of S1P receptor agonists is the modulation of lymphocyte trafficking. patsnap.com this compound, through its agonist activity at the S1P1 receptor, has demonstrated a potent ability to alter lymphocyte counts in preclinical models. patsnap.com Oral administration of this compound in Lewis rats resulted in a reduction in the number of peripheral lymphocytes. patsnap.com This effect is a key mechanism for its immunomodulatory activity, which was shown to inhibit the development of experimental autoimmune encephalomyelitis (EAE) in rats and prevent disease relapse in a mouse EAE model. patsnap.com
In Vivo Efficacy Studies in Disease Models
Experimental Autoimmune Encephalomyelitis (EAE) Rodent Models
EAE is a widely used animal model for multiple sclerosis (MS), an autoimmune disease mediated by lymphocytes. plos.orgresearchgate.net
Amelioration of Disease Development in Lewis Rats
Oral administration of ASP-4058 inhibited the development of EAE in Lewis rats. plos.orgnih.govresearchgate.netresearchgate.net In a prophylactic study, daily administration of this compound from the day of immunization reduced the clinical score in a dose-dependent manner in Lewis rats. cenmed.comresearchgate.net The cumulative clinical score from day 0 to 21 post-immunization was significantly lower in groups treated with this compound compared to the vehicle-treated group. cenmed.comresearchgate.net this compound also prevented decreases in body weight in EAE rats. cenmed.comresearchgate.net
Data on cumulative clinical scores in Lewis rats (Day 0-21 post-immunization):
| Treatment Group | Cumulative Clinical Score (Mean ± S.E.) |
| Vehicle | 15.5 ± 0.619 cenmed.com |
| This compound (0.03 mg/kg) | 15.5 ± 1.48 cenmed.com |
| This compound (0.1 mg/kg) | 9.50 ± 2.17 cenmed.com |
| This compound (0.3 mg/kg) | 1.17 ± 1.17 cenmed.com |
Prevention of Relapsing-Remitting Disease in Mouse Models
This compound prevented relapse of disease in a mouse model of relapsing-remitting EAE. plos.orgnih.govresearchgate.netnih.gov In SJL mice immunized to induce relapsing-remitting EAE, administration of this compound maintained the clinical score at a relatively low level during the relapse-remitting phase (18–45 days post-immunization). plos.org The cumulative clinical scores during this phase were lower in the this compound treated groups compared to the vehicle-treated group. plos.org
Data on cumulative clinical scores in relapsing-remitting EAE mice (Day 18-45 post-immunization):
| Treatment Group | Cumulative Clinical Score (Mean ± S.E.) |
| Vehicle | 15.6 ± 3.18 plos.org |
| This compound (0.1 mg/kg) | 6.90 ± 2.85 plos.org |
| This compound (0.3 mg/kg) | 5.60 ± 2.21 plos.org |
The immunomodulatory effects observed in EAE models were comparable to those of fingolimod (B1672674). plos.orgnih.gov It is suggested that this compound ameliorates EAE primarily by reducing the number of peripheral lymphocytes, which prevents the infiltration of encephalitogenic lymphocytes into the central nervous system. plos.org
Immunomodulatory Effects on Peripheral Lymphocyte Populations in Vivo
Oral administration of this compound reduced the number of peripheral lymphocytes in rodents. plos.orgnih.govresearchgate.netnih.gov This effect is attributed to its action as an S1P1 agonist, which regulates lymphocyte trafficking by inducing the downregulation of lymphocyte S1P1. plos.orgnih.govresearchgate.net
Intracranial Aneurysm (IA) Rat Models
IA is characterized by chronic inflammation in the arterial wall caused by endothelial dysfunction and infiltrating macrophages. nih.govresearchgate.netnih.gov S1P1 receptors are present on the endothelium and promote its barrier function. nih.govresearchgate.netnih.gov
Suppression of Aneurysm Progression and Size
Oral administration of this compound reduced the size of IAs in a rat model. nih.govresearchgate.netnih.govpatsnap.comfrontiersin.org This effect was observed in a rat model induced by ligation of the left carotid artery and left renal artery to increase hemodynamic stress. nih.gov The reduction in IA size was associated with decreased vascular permeability and macrophage infiltration. nih.govresearchgate.netnih.govfrontiersin.org This suppressive effect on IA size was also observed with other structurally-unrelated S1P1 agonists, suggesting it is mediated through S1P1 activation. nih.govresearchgate.netnih.gov
Restoration of Endothelial Integrity within IA Lesions
This compound promotes endothelial integrity. nih.govresearchgate.netnih.gov In vitro studies using an endothelial monolayer demonstrated that this compound significantly reduced FITC-dextran leakage, indicating a reduction in endothelial permeability. nih.govresearchgate.netnih.gov It also suppressed the migration of macrophages across the endothelial monolayer in vitro. nih.govresearchgate.netnih.gov In the rat IA model, oral administration of this compound reduced vascular permeability and macrophage infiltration in IA lesions, consistent with a restoration of endothelial barrier function. nih.govresearchgate.netnih.govfrontiersin.org
Pharmacokinetic and Metabolic Investigations
Absorption and Distribution Profiles in Preclinical Species
Studies in preclinical species, including mice, rats, and dogs, have investigated the absorption and distribution of ASP-4058 page-meeting.orgmdpi.com. While specific detailed absorption profiles for this compound across all preclinical species were not extensively detailed in the search results, the compound has been administered orally in rodent models, indicating oral absorption plos.orgcenmed.comsemanticscholar.orgmedchemexpress.com.
Distribution studies contribute to understanding where a compound travels within the body after administration. Preclinical PK studies involving a new anticancer compound, for which interspecies scaling was performed, utilized data from athymic nude mice, Sprague Dawley rats, Beagle dogs, Göttingen mini-pigs, and Cynomolgus monkeys, involving plasma concentration measurements page-meeting.org. This suggests that plasma concentration is a key metric assessed in distribution studies for such compounds.
Brain Penetration and Tissue Distribution Studies
Evaluating brain penetration is a critical aspect of pharmacokinetic profiling, particularly for compounds intended to treat central nervous system (CNS) disorders or to understand potential CNS exposure researchgate.net. The extent of brain penetration is best assessed by determining the unbound drug concentration in the brain extracellular fluid in relation to the free plasma concentration researchgate.net. While general principles of brain penetration and tissue distribution studies in preclinical models are well-documented, specific detailed findings regarding this compound's brain penetration and comprehensive tissue distribution across various organs were not prominently featured in the provided search results. Studies on other compounds highlight techniques like MALDI imaging mass spectrometry to assess tissue distribution in preclinical species such as monkeys gsk.com.
Comparative Pharmacokinetic Profiles
Comparative pharmacokinetic studies across different preclinical species are crucial for interspecies scaling and predicting human pharmacokinetics page-meeting.orgthno.org. Preclinical PK studies for a new anticancer compound included data from mice, rats, dogs, mini-pigs, and monkeys, with plasma concentrations pooled and fitted to a population PK model for interspecies allometric scaling page-meeting.org. This approach allows for the simultaneous scaling of PK parameters and simulation of different dosing scenarios page-meeting.org.
In a comparative context, studies in Lewis rats investigated the plasma concentrations of this compound after repeated administration, comparing its pharmacokinetics to that of fingolimod-P, an active metabolite of fingolimod (B1672674) plos.orgsemanticscholar.org. At a dose of 0.1 mg/kg administered daily for 14 days, the maximum plasma concentration of this compound was reported as 16.4 ± 0.463 ng/ml, while the maximum blood concentration of fingolimod-P was 18.6 ± 1.14 ng/ml under the same conditions plos.orgsemanticscholar.org.
While detailed comparative pharmacokinetic parameters (such as AUC, half-life, clearance, etc.) for this compound across a wide range of preclinical species were not extensively available in the search results, the comparison with fingolimod-P in rats provides some insight into its circulating levels relative to another S1P receptor agonist plos.orgsemanticscholar.org. Interspecies allometric scaling based on pooled preclinical data can be used to predict human PK parameters, although including all species may not always result in the best fit, as seen in the exclusion of mini-pigs in one study's final model page-meeting.org.
Plasma Concentrations in Lewis Rats (0.1 mg/kg daily for 14 days)
| Compound | Maximum Concentration (ng/ml) |
| This compound | 16.4 ± 0.463 |
| Fingolimod-P | 18.6 ± 1.14 |
Note: ASP4058 concentration measured in plasma; Fingolimod-P concentration measured in blood. plos.orgsemanticscholar.org
Clinical Translation and Development
Early Phase Clinical Investigations
Early clinical development of ASP-4058 included Phase 1 studies designed to assess its characteristics in healthy subjects. guidetomalariapharmacology.orgpatsnap.comdrugbank.comarctomsci.comngram.com
Phase 1 Studies in Healthy Subjects
A completed Phase 1 clinical trial (NCT01998646) investigated this compound in healthy subjects. guidetomalariapharmacology.orgpatsnap.comdrugbank.com This study was designed as a randomized, double-blind, placebo-controlled, dose escalation study to evaluate the safety, tolerability, and pharmacokinetics of this compound following single oral doses. patsnap.comdrugbank.com Traditionally, first-in-human studies for small molecules like this compound often involve healthy volunteers to assess safety, tolerability, pharmacokinetics, and biodisposition. worldwide.com
Pharmacokinetic Assessments in Clinical Trials
Pharmacokinetic properties of this compound have been assessed in clinical trials. patsnap.comdrugbank.comarctomsci.comngram.comdrugbank.com The Phase 1 study (NCT01998646) specifically included the evaluation of this compound pharmacokinetics following single oral doses in healthy subjects. patsnap.comdrugbank.com Pharmacokinetic studies are crucial in early development to understand how the body absorbs, distributes, metabolizes, and excretes a drug. worldwide.compatelkwan.com
Evaluation of Food Effects
The impact of food on the pharmacokinetics of this compound has been explored. patsnap.comdrugbank.comarctomsci.comngram.comdrugbank.com The Phase 1 study NCT01998646 included a food-effect crossover group to investigate how the presence of food influences the pharmacokinetic profile of this compound. veeva.com Food-effect studies are typically conducted in healthy volunteers using a crossover design to compare pharmacokinetic parameters under fed versus fasted conditions. patelkwan.com
Potential Clinical Indications Derived from Preclinical Efficacy
Preclinical research has suggested potential therapeutic applications for this compound in several conditions, including Multiple Sclerosis and Intracranial Aneurysm.
Multiple Sclerosis (MS)
Preclinical studies have investigated the potential of this compound for the treatment of Multiple Sclerosis, an inflammatory disease of the central nervous system. guidetomalariapharmacology.orgguidetopharmacology.orgplos.orginotiv.com this compound, as an S1P receptor agonist, has shown promise in ameliorating rodent experimental autoimmune encephalomyelitis (EAE), a common animal model for MS. arctomsci.complos.orginotiv.comcenmed.commedchemexpress.com Oral administration of this compound reduced clinical scores in a dose-dependent manner in Lewis rats with EAE. arctomsci.comcenmed.commedchemexpress.com It also helped prevent decreases in body weight in EAE rats. arctomsci.comcenmed.commedchemexpress.com In a mouse model of relapsing-remitting EAE, this compound maintained clinical scores at a relatively low level and reduced cumulative clinical scores. arctomsci.comcenmed.commedchemexpress.com These immunomodulatory effects were observed to be comparable to fingolimod (B1672674) in animal models. patsnap.complos.org
| Animal Model | Dosage (mg/kg, p.o.) | Administration Frequency | Duration | Key Findings (Clinical Score) | Citation |
| Lewis rats (EAE induction) | 0.03 | Once daily | 21 days | Cumulative clinical score: 15.5 ± 1.48 | arctomsci.comcenmed.commedchemexpress.com |
| 0.1 | Once daily | 21 days | Cumulative clinical score: 9.50 ± 2.17 | arctomsci.comcenmed.commedchemexpress.com | |
| 0.3 | Once daily | 21 days | Cumulative clinical score: 1.17 ± 1.17 | arctomsci.comcenmed.commedchemexpress.com | |
| Vehicle | Once daily | 21 days | Cumulative clinical score: 15.5 ± 0.619 | arctomsci.comcenmed.commedchemexpress.com | |
| SJL mice (relapsing-remitting EAE) | 0.1 | Once daily | Day 12-45 | Cumulative clinical scores (18-45 dpi): 6.90 ± 2.85 | arctomsci.comcenmed.commedchemexpress.com |
| 0.3 | Once daily | Day 12-45 | Cumulative clinical scores (18-45 dpi): 5.60 ± 2.21 | arctomsci.comcenmed.commedchemexpress.com |
These preclinical observations suggest that this compound could represent a potential therapeutic option for MS. patsnap.complos.orgnih.gov
Intracranial Aneurysm (IA)
Research also suggests that this compound may be beneficial in ameliorating the chronic arterial wall inflammation associated with intracranial aneurysm (IA). guidetomalariapharmacology.orgguidetoimmunopharmacology.org IA is characterized by weakened cerebral vessel walls and chronic inflammation. nih.govncvc-molpharm.jpresearchgate.net Preclinical studies have explored the effects of this compound on IA in animal models. drugbank.comarctomsci.comngram.comnih.govncvc-molpharm.jpresearchgate.netresearchgate.net
In vitro studies using a Transwell system showed that this compound significantly reduced FITC-dextran leakage through an endothelial monolayer and suppressed the migration of macrophages across the monolayer. patsnap.comresearchgate.net The S1P1 receptor is expressed in endothelial cells of human IA lesions and control arterial walls, and it promotes endothelial barrier function. patsnap.comresearchgate.net
Oral administration of this compound in a rat model of IA reduced vascular permeability, macrophage infiltration, and the size of the aneurysms. patsnap.comresearchgate.net This effect was attributed to its action as an S1P1 agonist and was similarly observed with other structurally unrelated S1P1 agonists. patsnap.comresearchgate.net These findings suggest that selective S1P1 agonists like this compound are strong drug candidates for IA treatment due to their ability to promote endothelial barrier integrity and suppress macrophage transmigration in IA lesions. researchgate.net Exploratory studies have also examined the effect of this compound on IA formation in non-human primates. researchgate.net
Ocular Diseases (e.g., Age-related Macular Degeneration, Retinal Vein Occlusion)
Ocular diseases characterized by abnormal angiogenesis and edema, such as wet AMD and RVO, represent significant causes of vision loss. nih.govpatsnap.comresearchgate.net The therapeutic potential of this compound in these conditions has been explored through pharmacological experiments and animal models. nih.govpatsnap.comresearchgate.net
Detailed Research Findings:
Studies utilizing human retinal microvascular endothelial cells (HRMECs) have shown that this compound exhibits high affinity and effectively inhibits vascular endothelial growth factor (VEGF)-induced cell proliferation and hyperpermeability. nih.govpatsnap.comresearchgate.net VEGF is a key mediator of abnormal blood vessel growth and leakage in various ocular diseases.
In murine models of laser-induced choroidal neovascularization (CNV), a model for exudative AMD, the efficacy of this compound has been verified. nih.govpatsnap.comresearchgate.net Oral administration of this compound suppressed vascular hyperpermeability and CNV formation in these models. nih.govpatsnap.comresearchgate.netnih.gov The effect observed with oral administration of 0.3 mg/kg this compound was found to be comparable to that of intravitreal administration of aflibercept, a commonly used anti-VEGF drug, in suppressing vascular leakage and reducing CNV formation. nih.govpatsnap.comnih.gov Further analysis in the CNV model mice revealed that this compound reduced VEGF expression in the RPE-choroid complex, although in vitro experiments using ARPE-19 cells suggested that this compound does not directly inhibit hypoxia-induced VEGF mRNA expression. researchgate.net
The efficacy of this compound has also been examined in a retinal vein occlusion (RVO) model where increased retinal vascular permeability is a prominent feature. nih.govpatsnap.comresearchgate.net this compound demonstrated a dose-dependent suppression of intraretinal edema in this model. nih.govpatsnap.comresearchgate.netnih.gov Additionally, it suppressed the expansion of the non-perfusion area observed in the RVO model. nih.govpatsnap.comresearchgate.netresearchgate.net Oral administration of this compound suppressed the development of ischemic areas of retinal vessels in RVO model mice. nih.gov
These findings collectively suggest that this compound could serve as a potential therapeutic agent for normalizing abnormal vascular pathology seen in conditions like AMD and RVO, primarily through its direct action on endothelial cells. nih.govpatsnap.comresearchgate.net The mechanism of action involving S1P1 activation on endothelial cells is considered distinct from that of anti-VEGF drugs, potentially offering a new approach for treating intraocular vascular lesions. researchgate.net
Data Tables:
Based on the available search results, quantitative data on the effects of this compound in animal models can be presented in a table format.
| Study Model | This compound Administration | Key Finding | Comparison (if any) | Source |
| Murine Laser-Induced CNV (AMD model) | Oral (0.03, 0.3 mg/kg) | Suppressed vascular hyperpermeability and CNV formation (dose-dependent). | 0.3 mg/kg comparable to intravitreal aflibercept. | nih.govpatsnap.comnih.gov |
| Murine RVO Model | Oral (0.003-3 mg/kg) | Dose-dependently suppressed intraretinal edema. | Not directly compared to other treatments in this data. | nih.govpatsnap.comresearchgate.netnih.govresearchgate.net |
| Murine RVO Model | Oral (0.3 mg/kg) | Suppressed the expansion of the non-perfusion area. | Not directly compared to other treatments in this data. | nih.govpatsnap.comresearchgate.netresearchgate.net |
| Human Retinal Microvascular Endothelial Cells | In vitro | Inhibited VEGF-induced cell proliferation and hyperpermeability. | Not applicable. | nih.govpatsnap.comresearchgate.net |
| Study Model | This compound Dose (Oral) | Effect on Intraretinal Edema (RVO Model) | Statistical Significance (vs. Vehicle) | Source |
| Murine RVO Model | 0.03 mg/kg | Suppression | p < 0.05 or p < 0.01 | researchgate.netnih.govresearchgate.net |
| Murine RVO Model | 0.3 mg/kg | Significant Suppression | p < 0.01 | researchgate.netnih.govresearchgate.net |
| Murine RVO Model | 1 mg/kg | Suppression | p < 0.05 or p < 0.01 | researchgate.netnih.govresearchgate.net |
| Murine RVO Model | 3 mg/kg | Suppression | p < 0.05 or p < 0.01 | researchgate.netnih.govresearchgate.net |
Note: Specific p-values and exact edema measurements may vary across different figures and descriptions within the source, but the trend of dose-dependent suppression is consistently reported. researchgate.netnih.govresearchgate.net
| Study Model | This compound Dose (Oral) | Effect on CNV Formation (CNV Model) | Statistical Significance (vs. Vehicle) | Source |
| Murine Laser-Induced CNV | 0.3 mg/kg | Significantly reduced CNV formation | p < 0.01 | nih.govresearchgate.net |
| Murine Laser-Induced CNV | 0.3 mg/kg | Reduced vascular leakage | p < 0.01 | nih.govresearchgate.net |
| Murine Laser-Induced CNV (vs. Aflibercept) | 0.3 mg/kg | Suppressed vascular leakage | Comparable effect | nih.gov |
Comparative Pharmacological and Therapeutic Considerations
Comparative Immunomodulatory Effects
The primary immunomodulatory effect of S1P receptor agonists is the regulation of lymphocyte trafficking. plos.orgnih.gov The S1P1 receptor is a key mediator of this effect. plos.org By inducing the downregulation of S1P1 on lymphocytes, these agonists effectively sequester lymphocytes in the lymph nodes, reducing the number of circulating peripheral lymphocytes. nih.govmdpi.com
In preclinical models, both ASP-4058 and Fingolimod (B1672674) have demonstrated comparable immunomodulatory effects. plos.orgnih.gov Oral administration of this compound was shown to reduce the number of peripheral lymphocytes and inhibit the development of experimental autoimmune encephalomyelitis (EAE) in rats, a common model for multiple sclerosis. plos.orgnih.gov Furthermore, this compound was effective in preventing disease relapse in a mouse model of relapsing-remitting EAE. plos.orgnih.gov These therapeutic effects on EAE models were comparable to those achieved with Fingolimod. plos.orgresearchgate.net
Comparative Vascular Protective Effects
Interestingly, in the same IA model, the non-selective S1P receptor agonist Fingolimod did not suppress but rather seemed to exacerbate the progression of intracranial aneurysms, highlighting the importance of receptor subtype selectivity for this particular therapeutic effect. researchgate.net Additionally, this compound has shown potential in alleviating ocular vascular pathologies by inhibiting vascular endothelial growth factor (VEGF)-induced proliferation and hyperpermeability of human retinal microvascular endothelial cells. nih.gov
Comparative Therapeutic Safety Profiles in Preclinical Models
A significant advantage of this compound observed in preclinical models is its favorable safety profile compared to non-selective S1P receptor agonists like Fingolimod. plos.orgnih.gov This improved safety is directly linked to its receptor selectivity. plos.org
As mentioned, the activation of the S1P3 receptor is associated with bradycardia. plos.org Due to its weak agonistic activity for S1P3, this compound demonstrated a wider safety margin for bradycardia in conscious rats compared to fingolimod phosphate. plos.orgresearchgate.net Similarly, this compound also showed a wider safety margin for bronchoconstriction in rodents when compared to Fingolimod. plos.orgnih.gov These findings suggest that the selective activation of S1P1 and S1P5 by this compound may provide a therapeutic advantage by separating the desired immunomodulatory effects from the adverse effects mediated by other S1P receptor subtypes. plos.org
| Preclinical Safety Parameter | This compound | Fingolimod | Associated Receptor |
| Bradycardia | Wider safety margin; higher dose required to induce | Narrower safety margin | S1P3 |
| Bronchoconstriction | Wider safety margin | Narrower safety margin | S1P3 |
Broader Immunopharmacological Implications
Mechanisms of Lymphocyte Trafficking Modulation by S1P1 Agonists
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is a critical process for immune surveillance and response. This trafficking is largely regulated by the S1P1 receptor expressed on the surface of lymphocytes. researchgate.net Lymphocytes follow a concentration gradient of S1P, which is low in the lymphoid tissues and high in the blood and lymph. nih.gov The binding of S1P to S1P1 is a key signal for lymphocytes to exit the lymph nodes and enter circulation. nih.govimmunologyresearchjournal.com
S1P1 agonists, including ASP-4058, interfere with this process. nih.gov The prevailing mechanism of action is often referred to as "functional antagonism". ingentaconnect.com By binding to the S1P1 receptor, agonists like this compound initially activate it. nih.gov However, this is followed by the internalization and downregulation of the receptor from the lymphocyte surface. ingentaconnect.comnih.gov As a result, the lymphocytes within the lymph nodes become unresponsive to the S1P gradient, effectively trapping them and preventing their egress into the peripheral circulation. nih.govnih.govresearchgate.net This sequestration of lymphocytes in the lymph nodes leads to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia. nih.govresearchgate.net By reducing the number of lymphocytes in the bloodstream, S1P1 agonists limit the infiltration of these immune cells into sites of inflammation, which is a key factor in the pathology of many autoimmune diseases. nih.gov
Studies have shown that oral administration of this compound leads to a reduction in the number of peripheral lymphocytes. nih.govplos.org This effect is a direct consequence of its agonistic activity at the S1P1 receptor and underscores its potent immunomodulatory capabilities.
Role of S1P5 Activation in Immunomodulation
The role of S1P5 activation in immunomodulation is an area of growing interest. S1P5 is expressed on various immune cells, including natural killer (NK) cells and a subset of monocytes known as patrolling monocytes. nih.gov It is also found on oligodendrocytes in the central nervous system (CNS). patsnap.com
Activation of S1P5 on human brain endothelial cells has been shown to enhance the integrity of the blood-brain barrier and reduce the transendothelial migration of monocytes. researchgate.net This suggests that S1P5 plays a role in maintaining the immune quiescence of the CNS by limiting the entry of immune cells. researchgate.netnih.gov Furthermore, S1P5 signaling has been implicated in the regulation of tissue-resident lymphocytes, which are crucial for long-term immune protection at barrier surfaces. rupress.org
Potential for Treatment of Other Autoimmune Disorders
The ability of this compound to sequester lymphocytes and its activity on both S1P1 and S1P5 suggest its potential for treating a range of autoimmune disorders beyond a single indication. plos.org Autoimmune diseases are characterized by the immune system mistakenly attacking the body's own tissues. Many of these conditions, such as rheumatoid arthritis, systemic lupus erythematosus, inflammatory bowel disease, and psoriasis, are driven by the infiltration of pathogenic lymphocytes into target organs. nih.govnih.govnih.gov
By reducing the number of circulating lymphocytes, this compound can diminish the immune-mediated damage in these conditions. nih.govplos.org Preclinical studies have demonstrated the efficacy of this compound in experimental autoimmune encephalomyelitis (EAE), a well-established animal model of multiple sclerosis. nih.govplos.org In these models, this compound inhibited the development of the disease and prevented relapses. nih.govplos.org
The therapeutic principle of lymphocyte sequestration is the basis for the use of other S1P receptor modulators in various autoimmune diseases. nih.gov Given that this compound is a selective agonist for S1P1 and S1P5, it may offer a more targeted approach to immunomodulation. nih.govplos.org The successful application of S1P receptor modulators in other immune-mediated diseases provides a strong rationale for investigating the therapeutic potential of this compound in a broader spectrum of autoimmune and inflammatory conditions. nih.gov
Advanced Research Methodologies and Techniques Employed
In Vitro Assays for S1P Receptor Binding and Signaling
The initial characterization of ASP-4058 involved a series of in vitro assays designed to determine its binding affinity and functional activity at the five known sphingosine-1-phosphate (S1P) receptors. A primary method used was the GTPγS binding assay, which measures the activation of G protein-coupled receptors. plos.orgnih.gov These assays demonstrated that this compound is a selective agonist with high potency for S1P receptor subtype 1 (S1P1) and subtype 5 (S1P5). plos.orgnih.gov Its activity at S1P2, S1P3, and S1P4 receptors was found to be significantly lower. plos.orgnih.gov
To further investigate its action in a cellular context relevant to vascular diseases, researchers utilized primary cultures of human cerebral temporal artery endothelial cells (HCtAECs). nih.gov In these cells, which express S1P1, S1P2, S1P3, and S1P4 receptors, this compound's effect on intracellular signaling was confirmed. nih.gov Because S1P1 is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) production. nih.gov Assays measuring the compound's ability to inhibit forskolin-induced increases in intracellular cAMP were employed to confirm its functional agonism at the S1P1 receptor. nih.gov
Functional assays were also critical in demonstrating the physiological consequences of S1P1 receptor activation by this compound. An in vitro permeability assay, using a Transwell system with a monolayer of HCtAECs, quantified the leakage of FITC-labelled dextran. nih.gov This experiment showed that this compound enhances the endothelial barrier function, an effect that was reversible with a selective S1P1 antagonist, confirming the receptor's role. nih.gov Additionally, in vitro studies assessed the impact of this compound on the trans-endothelial migration of monocytes, a key process in inflammatory diseases. nih.gov
| Receptor Subtype | Agonist Activity (EC₅₀) |
|---|---|
| Human S1P₁ | 7.4 nM |
| Human S1P₅ | 7.5 nM |
| Other Human S1P Subtypes (S1P₂, S1P₃, S1P₄) | >1000 nM |
This table summarizes the half-maximal effective concentration (EC₅₀) values of this compound at human S1P receptor subtypes as determined by GTPγS binding assays. nih.gov
Animal Models for Autoimmune and Vascular Diseases
To evaluate the therapeutic potential of this compound in vivo, researchers have used several well-established animal models that mimic human autoimmune and vascular diseases.
Experimental Autoimmune Encephalomyelitis (EAE): The EAE model is the most widely used animal model for the human autoimmune disease multiple sclerosis. plos.orgjax.orgnih.gov Studies have shown that oral administration of this compound effectively inhibits the development of EAE in Lewis rats. plos.orgnih.gov Furthermore, in a relapsing-remitting EAE model in mice, this compound was able to prevent the relapse of the disease, demonstrating its potent immunomodulatory effects. plos.orgnih.gov The primary mechanism in this model is the reduction of peripheral lymphocytes. plos.org
Intracranial Aneurysm (IA): The efficacy of this compound in a vascular pathology context was tested in a rat model of IA. nih.gov In this model, oral administration of the compound led to a significant reduction in the size of intracranial aneurysms. nih.gov The therapeutic effect was attributed to the promotion of endothelial integrity and the blockage of macrophage transmigration into the aneurysm wall. nih.gov
Choroidal Neovascularization (CNV): Laser-induced CNV in mice is a standard model for studying wet age-related macular degeneration. arvojournals.orgnih.gov Research indicates that activation of the S1P1 receptor can suppress the development of CNV. researchgate.net Studies utilizing selective S1P1/5 agonists like this compound have been conducted to explore the alleviation of such ocular vascular pathologies. researchgate.net
Retinal Vein Occlusion (RVO): In a mouse model of RVO, created by laser-induced thrombosis of retinal veins, this compound demonstrated significant therapeutic effects. researchgate.netarvojournals.org The compound was shown to suppress the formation of retinal edema and reduce the non-perfusion area following the occlusion. researchgate.net
| Disease Model | Animal | Key Findings |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Rat, Mouse | Inhibited disease development and prevented relapse. plos.orgnih.gov |
| Intracranial Aneurysm (IA) | Rat | Reduced aneurysm size, decreased vascular permeability and macrophage infiltration. nih.gov |
| Choroidal Neovascularization (CNV) | Mouse | S1P₁/₅ agonists studied for suppression of neovascularization. researchgate.net |
| Retinal Vein Occlusion (RVO) | Mouse | Suppressed retinal edema and non-perfusion area formation. researchgate.net |
Molecular and Cellular Techniques for Mechanistic Elucidation
A range of molecular and cellular techniques has been instrumental in dissecting the mechanisms underlying the observed effects of this compound.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique was employed to determine the gene expression profile of S1P receptors in specific cell types. For instance, RT-PCR analysis confirmed the expression of S1P1, S1P2, S1P3, and S1P4 mRNA in the HCtAECs used for in vitro functional assays, which was crucial for interpreting the compound's selective effects. nih.gov
Flow Cytometry: Although not explicitly detailed in all publications, the analysis of lymphocyte populations in the blood is a cornerstone of S1P receptor agonist research. The observed reduction in peripheral lymphocytes in EAE models treated with this compound is a key mechanistic finding typically quantified using flow cytometry to label and count specific immune cell subsets (e.g., CD4+ and CD8+ T cells). plos.org
Immunofluorescence and Immunohistochemistry: These imaging techniques have been vital for localizing receptors and observing cellular changes within tissues. Immunohistochemistry was used in the rat IA model to demonstrate the expression of S1P1 receptors in the endothelial cells of both healthy arterial walls and IA lesions. nih.gov This finding provided a direct link between the drug's target receptor and the site of pathology. In the RVO model, Hematoxylin and Eosin (H&E) staining of retinal cross-sections was used to histologically assess and quantify changes in retinal thickness and structure, such as edema in the inner nuclear layer. researchgate.net
Future Research Trajectories for Asp 4058
Elucidation of Additional Therapeutic Mechanisms
While ASP-4058's primary mechanism involves agonizing S1P₁ and S1P₅ receptors, leading to effects on lymphocyte trafficking and endothelial function, future research trajectories aim to fully elucidate additional therapeutic mechanisms. Investigations may explore the precise downstream signaling pathways activated by S1P₁ and S1P₅ agonism in various cell types beyond lymphocytes and endothelial cells. For instance, studies in the context of IA have shown this compound acts on endothelial cells to reduce permeability and macrophage migration nih.govnih.govresearchgate.net. In ocular models, it suppressed VEGF production and normalized abnormal vascular pathology through direct action on endothelial cells nih.govresearchgate.netnih.gov. Future research could delve into the molecular events linking S1P₁/₅ activation to these specific effects, potentially identifying novel targets or pathways influenced by this compound. The role of S1P₁ in maintaining endothelial cell intercellular homeostasis, for example, warrants further detailed molecular investigation nih.gov. Understanding these additional mechanisms could reveal broader therapeutic applications or optimize its use in existing indications.
Exploration of Combination Therapies
The potential for this compound to be used in combination with other therapeutic agents represents a significant area for future research. Preclinical studies in ocular vascular pathologies have already explored combining this compound with anti-VEGF agents, showing a trend toward increased efficacy compared to monotherapy in reducing CNV development and vascular leakage nih.gov. This suggests a synergistic or additive effect when targeting different pathways involved in disease pathogenesis. Future studies could systematically evaluate combinations of this compound with other immunomodulatory drugs for autoimmune diseases, anti-inflammatory agents for vascular conditions like IA, or therapies targeting angiogenesis in ocular disorders. Identifying optimal combination partners and understanding the underlying mechanisms of interaction will be crucial for developing more effective treatment strategies.
Long-term Efficacy and Sustained Immunomodulation Studies
Current preclinical data demonstrate this compound's efficacy in animal models over defined study periods plos.orgmedchemexpress.com. For conditions requiring chronic treatment, such as MS or potentially IA and certain ocular diseases, evaluating the long-term efficacy and the sustainability of its immunomodulatory and vascular effects is essential. Future research will involve conducting extended studies in relevant animal models and, importantly, long-term clinical trials to assess the durability of this compound's therapeutic benefits. These studies will monitor disease progression, relapse rates (in conditions like MS), and the sustained impact on immune cell populations and vascular integrity over prolonged treatment periods. Data from these studies will inform the long-term management of patients and the potential for sustained disease control.
Preclinical data on efficacy in EAE models includes dose-dependent reductions in clinical scores:
| Animal Model (Species) | Dose (mg/kg) | Administration | Duration | Cumulative Clinical Score (Mean ± SEM) | Vehicle Group Score (Mean ± SEM) | Reference |
| EAE (Lewis rats) | 0.03 | Oral, daily | 21 days | 15.5 ± 1.48 | 15.5 ± 0.619 | plos.orgmedchemexpress.com |
| EAE (Lewis rats) | 0.1 | Oral, daily | 21 days | 9.50 ± 2.17 | 15.5 ± 0.619 | plos.orgmedchemexpress.com |
| EAE (Lewis rats) | 0.3 | Oral, daily | 21 days | 1.17 ± 1.17 | 15.5 ± 0.619 | plos.orgmedchemexpress.com |
| Relapsing-remitting EAE (SJL mice) | 0.1 | Oral, daily | Day 12 to 45 | 6.90 ± 2.85 (18-45 dpi) | Not specified | medchemexpress.com |
| Relapsing-remitting EAE (SJL mice) | 0.3 | Oral, daily | Day 12 to 45 | 5.60 ± 2.21 (18-45 dpi) | Not specified | medchemexpress.com |
Biomarker Identification for Therapeutic Response and Disease Monitoring
Identifying biomarkers that can predict patient response to this compound and monitor disease activity during treatment is a critical future research direction. Given its immunomodulatory effects, potential biomarkers could include specific changes in peripheral blood lymphocyte subsets, levels of cytokines or chemokines, or expression of S1P receptors on relevant cell populations. In the context of vascular diseases, markers related to endothelial function, vascular permeability, or inflammatory cell infiltration could be explored. Research efforts will focus on correlating changes in these potential biomarkers with clinical outcomes in patients treated with this compound. The identification and validation of such biomarkers would enable personalized medicine approaches, allowing clinicians to predict which patients are most likely to benefit from this compound therapy and to monitor treatment effectiveness and disease status over time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
